N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride
Description
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is a chiral pyrrolidine derivative with a propanamide group attached to the (3S)-position of the pyrrolidine ring.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
KUGXLAWQKPBBDG-RGMNGODLSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]1CCNC1.Cl |
Canonical SMILES |
CCC(=O)NC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride typically involves the reaction of pyrrolidine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride and its closest analogs:
*Molecular weight calculated based on propanamide formula (C7H15ClN2O).
Key Observations :
- Functional Group Impact : The propanamide group in the target compound offers a balance between hydrophilicity and lipophilicity compared to the smaller acetamide group (shorter alkyl chain) and the bulkier sulfonamide derivatives. Sulfonamides, such as the butane-1-sulfonamide analog, are more polar and may exhibit distinct solubility profiles .
- Stereochemistry : The (3S) configuration in the pyrrolidine ring is critical for chiral recognition in biological systems. For example, the (R)-isomer of pyrrolidin-2-yl-acetic acid () shows different properties, underscoring the importance of stereochemistry in drug design .
Physicochemical Properties
- Melting Points: reports melting points for hygroscopic hydrochlorides (e.g., 254°C for a nitro-dimethoxybenzaldehyde derivative).
- Hygroscopicity: Hydrochloride salts are often hygroscopic, as noted in . This property must be controlled during storage to prevent decomposition .
Biological Activity
N-[(3S)-pyrrolidin-3-yl]propanamide hydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and pain management. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H14ClN3O. It features a pyrrolidine ring that contributes to its biological activity. The compound is often referenced in studies related to serotonin and noradrenaline reuptake inhibition, indicating its potential as a dual-action antidepressant.
The compound exhibits its biological effects primarily through the inhibition of monoamine transporters, specifically targeting serotonin and norepinephrine reuptake. This mechanism is crucial for enhancing neurotransmitter levels in the synaptic cleft, which can alleviate symptoms of depression and anxiety.
Pharmacological Effects
- Serotonin-Norepinephrine Reuptake Inhibition :
- In Vivo Efficacy :
- Metabolic Stability :
Case Study 1: Preclinical Model of Stress Urinary Incontinence
In a study evaluating the efficacy of this compound, researchers found that administration led to a significant increase in urethral tone at plasma concentrations consistent with its in vitro pharmacological profile. This suggests that the compound may be effective in treating conditions characterized by reduced urethral tone.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological properties of the compound revealed its ability to enhance serotonergic and noradrenergic transmission, which was linked to improved behavioral outcomes in models of depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolidine ring can significantly affect the potency and selectivity of this compound. For instance, substituents on the propanamide portion can enhance binding affinity to serotonin transporters while reducing affinity for dopamine transporters, thus minimizing side effects associated with dopaminergic activity .
Summary of Findings
| Property | Description |
|---|---|
| Molecular Formula | C7H14ClN3O |
| Mechanism of Action | SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) |
| In Vivo Efficacy | Increased urethral tone |
| Metabolic Stability | High metabolic stability with low cytotoxicity |
| Potential Applications | Treatment for depression, anxiety, urinary incontinence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
